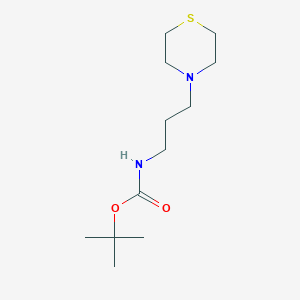

N-Boc-3-硫代吗啉丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

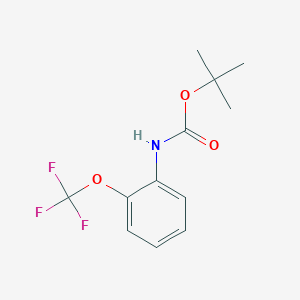

N-Boc-3-thiomorpholinopropylamine (CAS# 454701-66-7) is a useful research chemical . It has a molecular weight of 260.40 and a molecular formula of C12H24N2O2S .

Synthesis Analysis

The synthesis of N-Boc-3-thiomorpholinopropylamine involves the use of mesoporous SBA-15 catalyst under solvent-free conditions . The SBA-15 material is synthesized by the hydrothermal method . This methodology provides one of the most straightforward syntheses of N-Boc amines from amines with 95–99% yields in a short reaction interval .Molecular Structure Analysis

The molecular structure of N-Boc-3-thiomorpholinopropylamine is represented by the canonical SMILES string: CC©©OC(=O)NCCCN1CCSCC1 . The InChI string is InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) .Chemical Reactions Analysis

The Boc group in N-Boc-3-thiomorpholinopropylamine is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis

N-Boc-3-thiomorpholinopropylamine has a molecular weight of 260.40 and a molecular formula of C12H24N2O2S . Other properties such as melting point, boiling point, and density are not available in the retrieved data.科学研究应用

N-Boc Protection of Amines

“N-Boc-3-thiomorpholinopropylamine” is used in the N-Boc protection of amines . This process involves the protection of amine groups, which are present in various biologically active compounds . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This makes it a widely useful functionality for the protection of amine among various protecting groups .

Ultrasound Irradiation

The compound is used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . This method achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Catalyst-Free Conditions

“N-Boc-3-thiomorpholinopropylamine” is used in catalyst-free conditions . This is a green and simple approach for the N-Boc protection on structurally diverse amines . It is an important part of modern synthetic chemistry, where finding a suitable strategy for protection and deprotection of functional groups constitutes one of the most challenging tasks .

Mesoporous Material Catalyst

The compound is used in the N-Boc protection of amines over mesoporous SBA-15 catalyst . This process is performed at room temperature under solvent-free conditions and without purification methodology . The SBA-15 material is synthesized by the hydrothermal method and is used to confirm the mesoporosity, morphology, and functional groups and also the surface area of the catalyst .

Green Chemistry

“N-Boc-3-thiomorpholinopropylamine” plays a significant role in green chemistry . The emergence of the sustainable development of “green chemistry” has led to new solutions to existing problems in protecting group chemistry . The compound is used in eco-friendly solvents, catalysts, and reagents in green synthesis .

Synthesis of N-Boc Amines

The compound is used in the synthesis of N-Boc amines from amines . This methodology provides one of the most straightforward syntheses of N-Boc amines from amines with 95–99% yields in a short reaction interval . The catalyst used in this process can be recovered and reused .

作用机制

安全和危害

While specific safety and hazard information for N-Boc-3-thiomorpholinopropylamine is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . It’s also important to prevent the chemical from entering drains and to collect and arrange disposal in suitable and closed containers .

未来方向

The use of Boc protection, such as in N-Boc-3-thiomorpholinopropylamine, is common in pharmaceutical research and development, as well as pharma manufacturing . Future directions may involve the development of more efficient and environmentally friendly methods for the protection and deprotection of amines .

属性

IUPAC Name |

tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZMLMSBIIYLTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646132 |

Source

|

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-thiomorpholinopropyl)carbamate | |

CAS RN |

454701-66-7 |

Source

|

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)